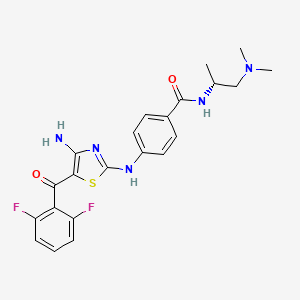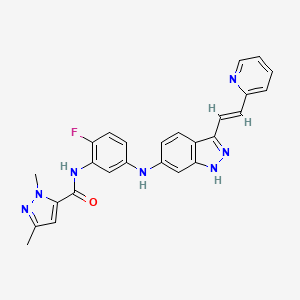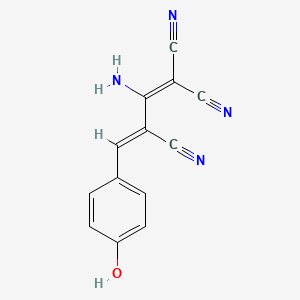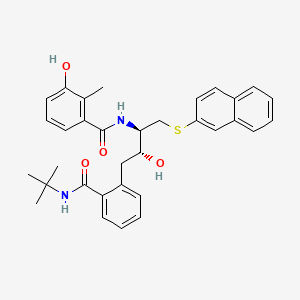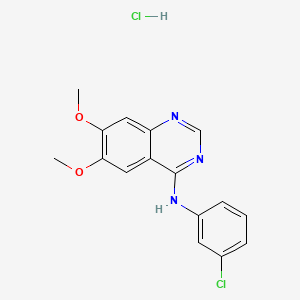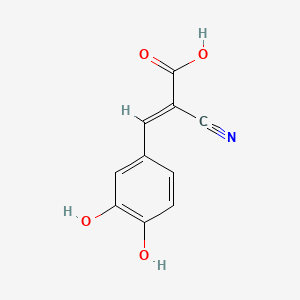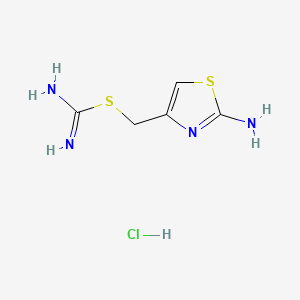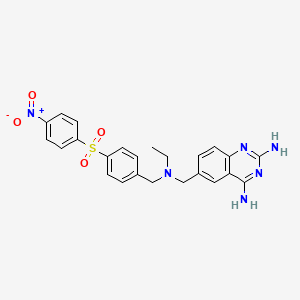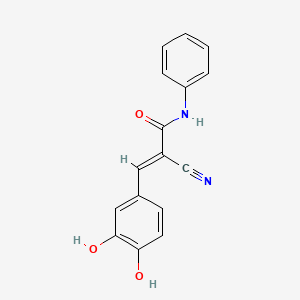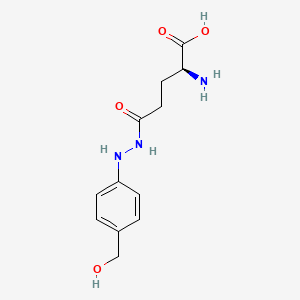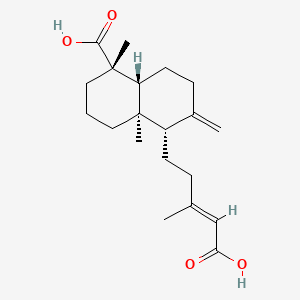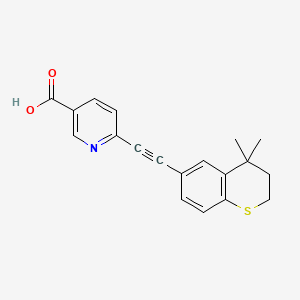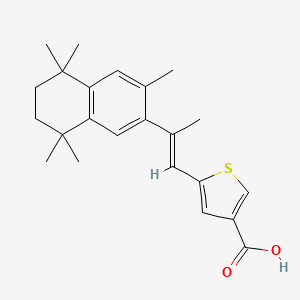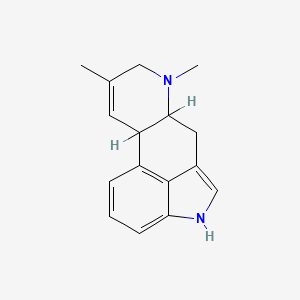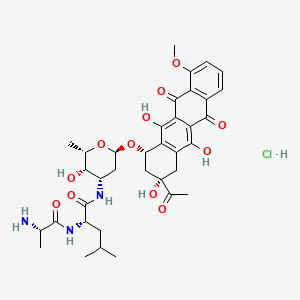
Alanylleucyl-daunorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanylleucyl-daunorubicin is a biochemical.
Wissenschaftliche Forschungsanwendungen
Understanding the Mechanism of Action
Daunorubicin, a close relative of Alanylleucyl-daunorubicin, is widely used in the treatment of acute nonlymphocytic leukemia. Research has demonstrated that the cell response to daunorubicin is intricately regulated by multiple signaling pathways. These include the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated kinase and stress-activated protein/c-Jun N-terminal kinase activation, and transcription factors such as nuclear factor kappa B, as well as the Fas/Fas-ligand system. These pathways are influenced by various factors including lipid products, reactive oxygen species, oncogenes like p53, protein kinases, and external stimuli like hematopoietic growth factors and the extracellular matrix. A comprehensive understanding of these pathways is crucial for the efficient application of daunorubicin in cancer therapy (Laurent & Jaffrézou, 2001).
Daunorubicin Metabolism and Resistance
Studies have also explored the role of daunorubicin-metabolizing enzymes, particularly carbonyl reductase 1 (CBR1), on the in vitro cytotoxicity of daunorubicin in primary acute myeloid leukemia (AML) cells. Increased expression of CBR1 is associated with reduced in vitro cytotoxicity of daunorubicin and correlates with intracellular levels of daunorubicinol (DOL). This suggests a potential mechanism of resistance to daunorubicin, where elevated levels of carbonyl-reducing enzymes in cancer cells may contribute to the development of chemoresistance, affecting clinical outcomes (Varatharajan et al., 2012).
Drug Delivery and DNA Interaction
An innovative approach to circumvent drug resistance involves the integration of drugs like daunorubicin with nanoparticle delivery vehicles. These vehicles can bypass intrinsic tumor drug-resistance mechanisms. DNA nanostructures, for instance, have been used as a binding platform for intercalating drugs such as daunorubicin, enabling precise structure design, chemical modifications, and potentially incorporating targeting capabilities. Research has demonstrated that nanostructure-mediated daunorubicin delivery can enhance drug entry, retention in cells, and significantly improve drug efficacy relative to free daunorubicin at equal concentrations (Halley et al., 2016).
Furthermore, structural studies on DNA interaction with amino acid-conjugated daunorubicin derivatives have shed light on the mechanism by which these compounds bind to DNA, causing alterations in DNA structure and potentially affecting the biological activity of the drug. These studies are imperative for understanding the molecular basis of the interaction of these new derivatives with DNA and their subsequent biological effects (Orosz et al., 2016).
Eigenschaften
CAS-Nummer |
74853-81-9 |
|---|---|
Produktname |
Alanylleucyl-daunorubicin |
Molekularformel |
C36H46ClN3O12 |
Molekulargewicht |
748.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1 |
InChI-Schlüssel |
QLWFTWVXRLYFCG-DCAYDHBTSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
74853-81-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ala-leu-daunorubicin alanylleucyl-daunorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



